1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate
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Overview
Description
1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate: is a complex organic compound with the molecular formula C21H26N4O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate typically involves the following steps:
Formation of the imidazoquinoxaline core: This step involves the condensation of appropriate diamines with glyoxal or its derivatives under acidic conditions to form the imidazoquinoxaline core.
Alkylation: The core structure is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate to introduce the diethyl groups.
Methylation: Methylation of the imidazoquinoxaline core is achieved using methyl iodide.
Formation of the toluene-p-sulphonate salt: The final step involves the reaction of the methylated imidazoquinoxaline with p-toluenesulfonic acid to form the toluene-p-sulphonate salt
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazoquinoxaline core, particularly at the methyl and ethyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of partially reduced imidazoquinoxalines.
Substitution: Formation of various substituted imidazoquinoxalines
Scientific Research Applications
1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulphonate .
- ®-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinoline .
Uniqueness
1,3-Diethyl-2-methyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate is unique due to its specific substitution pattern and the presence of the toluene-p-sulphonate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
41450-78-6 |
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Molecular Formula |
C21H25N4O3S- |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1,3-diethyl-2-methyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18N4.C7H8O3S/c1-4-17-10(3)18(5-2)14-13(17)15-11-8-6-7-9-12(11)16-14;1-6-2-4-7(5-3-6)11(8,9)10/h6-10H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/p-1 |
InChI Key |
JFURRASTIUWPPG-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(N(C2=NC3=CC=CC=C3N=C21)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
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